molecular formula C9H12N3NaO2 B2494635 Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate CAS No. 2287341-61-9

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate

Cat. No.: B2494635
CAS No.: 2287341-61-9
M. Wt: 217.204
InChI Key: VLNNURNZUCZDBT-UKMDXRBESA-M
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Description

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H12N3NaO2 and a molecular weight of 217.2 g/mol This compound is known for its unique structure, which includes a triazole ring and a cyclohexane carboxylate group

Biochemical Analysis

Biochemical Properties

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in this compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction is crucial for studying the metabolism of various drugs and xenobiotics. Additionally, this compound can form hydrogen bonds with amino acid residues in protein active sites, affecting enzyme function and protein-protein interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . For example, the triazole ring can coordinate with metal ions in metalloenzymes, disrupting their function . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to the compound’s ability to modulate cellular processes and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse reactions . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of other enzymes and cofactors, altering the overall metabolic profile of cells . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be directed to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate typically involves the reaction of 1H-1,2,4-triazole with cyclohexane-1-carboxylic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve steps such as refluxing, purification, and crystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole or cyclohexane rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is unique due to its combination of a triazole ring and a cyclohexane carboxylate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNNURNZUCZDBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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